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molecular formula C11H8F3NO3 B8327870 Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8327870
M. Wt: 259.18 g/mol
InChI Key: XQFOPBIDNAAVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

To a solution of 440 mg (1.81 mmol) of 5-formyl-2-(2,2,2-trifluoro-1-methylethoxy)benzonitrile (from Step A) in 20 mL of acetone at 0° C. was added dropwise a solution of Jones reagent, which was prepared by dissolving 0.27 g (2.71 mmol) of chromium (VI) oxide in 0.25 mL of concentrated sulfuric acid and diluted with 2 mL of water at 0° C. The reaction mixture was gradually warmed up to rt, stirred overnight, and concentrated. The residue was diluted with 20 mL of EtOAc and washed with brine (10 mL), H2O (3×10 mL), and brine (10 mL). The organic layer was dried over MgSO4 and concentrated to give 0.44 g of the title compound: 1H NMR (500 Mhz, CDCl3) δ 1.69 (d, J=6.4, 3H), 4.94 (m, 1H), 7.16 (d, J=9.1, 1H), 8.34 (dd, J=2.0, 6.9, 1H), 8.42 (d, J=2.1, 1H).
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:11][CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])=[C:7]([CH:10]=1)[C:8]#[N:9])=[O:2].CC(C)=[O:20].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O.S(=O)(=O)(O)O.O.[O-2].[Cr+6].[O-2].[O-2]>[C:8]([C:7]1[CH:10]=[C:3]([CH:4]=[CH:5][C:6]=1[O:11][CH:12]([CH3:17])[C:13]([F:15])([F:14])[F:16])[C:1]([OH:20])=[O:2])#[N:9] |f:1.2.3,7.8.9.10|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC(C(F)(F)F)C
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.27 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 20 mL of EtOAc
WASH
Type
WASH
Details
washed with brine (10 mL), H2O (3×10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OC(C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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